molecular formula C28H40N2O2 B15413868 4,7-Bis(octyloxy)-1,10-phenanthroline CAS No. 168207-91-8

4,7-Bis(octyloxy)-1,10-phenanthroline

Cat. No.: B15413868
CAS No.: 168207-91-8
M. Wt: 436.6 g/mol
InChI Key: LPNUZSGQMPARQS-UHFFFAOYSA-N
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Description

4,7-Bis(octyloxy)-1,10-phenanthroline is a chemical compound of significant interest in scientific research. It belongs to the 1,10-phenanthroline family, a class of heterocyclic compounds known for their strong chelating properties with various metal ions . The specific structural feature of this derivative is the presence of two octyloxy side chains, which can enhance solubility and processability in organic media and influence the electronic properties of the molecule and its resulting complexes. This compound serves as a valuable building block, or ligand, in the field of materials science. Researchers utilize it to construct supramolecular metallo-polymers by coordinating it with transition metal ions like Ruthenium (Ru) . These polymers are investigated for their potential application in electro-optical devices, such as organic solar cells, due to phenomena like metal-to-ligand charge transfer (MLCT) . The extended conjugation and the specific design of the ligand are crucial for tuning the optical band gap and enhancing charge transfer abilities in these smart materials . Furthermore, the 1,10-phenanthroline core is recognized for its potential in biochemical and pharmacological research. While studies on this specific octyloxy derivative are advanced, other substituted 1,10-phenanthrolines have demonstrated notable antiprotozoal activity against parasites such as Plasmodium falciparum (malaria) and Leishmania donovani . The mechanism of action for such compounds may involve the stabilization of telomeric G-quadruplexes in parasites, which can inhibit their growth . Additionally, 1,10-phenanthroline is used as an inhibitor of specific enzymes, such as the deubiquitination enzyme Rpn11, in biochemical research . This product is intended For Research Use Only and is not approved for human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

168207-91-8

Molecular Formula

C28H40N2O2

Molecular Weight

436.6 g/mol

IUPAC Name

4,7-dioctoxy-1,10-phenanthroline

InChI

InChI=1S/C28H40N2O2/c1-3-5-7-9-11-13-21-31-25-17-19-29-27-23(25)15-16-24-26(18-20-30-28(24)27)32-22-14-12-10-8-6-4-2/h15-20H,3-14,21-22H2,1-2H3

InChI Key

LPNUZSGQMPARQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

a. Electron-Donating Substituents

  • 4,7-Dimethoxy-1,10-phenanthroline: Methoxy (-OCH₃) groups are smaller electron donors than octyloxy. Studies on iron(II) tris-chelates show that methoxy substitution lowers oxidation potentials by ~0.1 V compared to unsubstituted 1,10-phenanthroline due to increased electron density on the aromatic core .
  • However, steric hindrance from bulky substituents can reduce metal-chelation efficiency .
  • 4,7-Bis(octyloxy)-1,10-phenanthroline: The octyloxy groups provide moderate electron-donating effects, balancing solubility and electronic tunability.

b. Electron-Withdrawing Substituents

  • 4,7-Dichloro-1,10-phenanthroline: Chlorine atoms withdraw electron density, raising oxidation potentials by ~0.3 V compared to unsubstituted phenanthroline. This makes it less suitable for redox-active applications but useful as a precursor for further functionalization .
2.2. Solubility and Thermal Stability
Compound Substituent Solubility in Toluene Melting Point (°C) Thermal Stability (TGA, °C)
This compound Octyloxy (-O-C₈H₁₇) High <100 (amorphous) ~300 (decomposition)
4,7-Dimethoxy-1,10-phenanthroline Methoxy (-OCH₃) Moderate 180–185 ~250
4,7-Dichloro-1,10-phenanthroline Chlorine (-Cl) Low >300 ~350
4,7-Bis(naphthalenyl)-1,10-phenanthroline Naphthalene Low >300 ~400

The octyloxy derivative’s long alkyl chains disrupt crystallinity, enhancing solubility in organic solvents like toluene and chloroform. In contrast, naphthalene-substituted derivatives (e.g., β-BNPhen) exhibit superior thermal stability (>400°C) due to rigid π-extended structures .

2.4. Photophysical Properties
  • 4,7-Di(10H-phenothiazin-10-yl)-1,10-phenanthroline: Derivatives with aromatic substituents display strong π-π interactions (centroid distance ~3.8 Å), enhancing charge mobility in electron transport layers (ETLs) for OLEDs. Octyloxy’s alkyl chains may reduce such interactions but improve film uniformity .

Key Research Findings

  • Synthetic Flexibility: 4,7-Dichloro-1,10-phenanthroline serves as a versatile precursor for nucleophilic substitutions, enabling diverse derivatives (e.g., alkoxy, amino, aryloxy) .
  • Electron Mobility: Alkoxy substituents generally lower oxidation potentials, favoring n-type semiconductor behavior. For example, β-BNPhen achieves electron mobility >0.1 cm²/V·s, outperforming BPhen (0.01 cm²/V·s) .
  • Toxicity Profile : 4,7-Phenanthroline isomers exhibit lower cytotoxicity than 1,10-phenanthroline, making them safer for biological applications .

Q & A

Q. How does the octyloxy substitution at the 4,7-positions influence the solubility and stability of 1,10-phenanthroline derivatives in organic solvents?

The octyloxy groups enhance solubility in nonpolar solvents due to their long alkyl chains, while the phenanthroline core maintains π-π stacking interactions for stability. Methodologically, solubility can be quantified via UV-Vis spectroscopy in solvents like toluene, hexane, or THF, with comparisons to non-alkylated analogs (e.g., 4,7-dichloro-1,10-phenanthroline) . Stability is assessed through thermal gravimetric analysis (TGA) and cyclic voltammetry to evaluate resistance to oxidation .

Q. What synthetic routes are optimal for preparing 4,7-Bis(octyloxy)-1,10-phenanthroline, and how can purity be ensured?

The compound is typically synthesized via nucleophilic aromatic substitution using 4,7-dichloro-1,10-phenanthroline and octanol under reflux with a base (e.g., KOH or NaH) . Critical parameters include reaction time (24–48 hours) and temperature (100–120°C). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity validation requires 1H^1H-NMR, HPLC (>98% purity), and elemental analysis .

Advanced Research Questions

Q. How do the electron-donating octyloxy groups modulate the redox behavior of iron(II)-phenanthroline complexes?

Octyloxy substituents increase electron density at the phenanthroline core, lowering the oxidation potential of Fe(II) complexes. This is quantified via cyclic voltammetry in acetonitrile (0.1 M TBAPF6_6) with a Ag/AgCl reference electrode. Compare redox potentials to 4,7-diphenyl or 4,7-dimethyl analogs to isolate electronic effects from steric contributions . For example, Fe(II) complexes with 4,7-diphenyl-1,10-phenanthroline exhibit higher E1/2E_{1/2} values (+0.85 V vs. SCE) than alkylated derivatives .

Q. What strategies resolve contradictions in reported biological activity of 4,7-substituted phenanthrolines (e.g., enzyme inhibition vs. fluorescence quenching)?

Discrepancies arise from competing interactions: octyloxy groups may enhance membrane permeability (increasing enzyme inhibition) while introducing steric hindrance that disrupts binding. Methodologically, use time-resolved fluorescence to distinguish quenching mechanisms (static vs. dynamic) and molecular docking to map steric effects. For example, 4,7-phenanthroline isomers show varying inhibition of acetylcholinesterase due to differential metal-chelation capabilities .

Q. Can this compound serve as a ligand in luminescent lanthanide complexes for optoelectronic applications?

The octyloxy groups improve solubility in polymer matrices but may reduce luminescence efficiency by introducing vibrational quenching. Synthesize Eu(III) or Tb(III) complexes and compare photoluminescence quantum yields (PLQY) to shorter-chain analogs (e.g., 4,7-bis(methoxy)-1,10-phenanthroline). Optimize ligand-to-metal energy transfer by adjusting substituent electron-donating strength .

Methodological Challenges and Solutions

Q. How to address low yields in nucleophilic substitution reactions for this compound synthesis?

Low yields often result from steric hindrance or incomplete substitution. Solutions include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
  • Employing microwave-assisted synthesis to reduce reaction time and improve conversion rates .
  • Confirming intermediate formation via LC-MS before proceeding to purification .

Q. Why do electrochemical studies of this compound show inconsistent reversibility in redox cycles?

Irreversibility may stem from ligand decomposition or solvent effects. Use spectroelectrochemistry (UV-Vis-NIR coupled with cyclic voltammetry) to monitor intermediate species. For example, oxidation of Fe(II) complexes may generate unstable Fe(III) species, which degrade in protic solvents . Switch to anhydrous DMF or ionic liquids to stabilize intermediates .

Key Research Gaps

  • Mechanistic Insights: The role of octyloxy groups in supramolecular assembly (e.g., liquid crystals) remains underexplored.
  • Biological Interactions: Systematic SAR studies comparing alkyl chain length vs. enzyme inhibition potency are lacking.

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